1-Bromo-2-ethylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

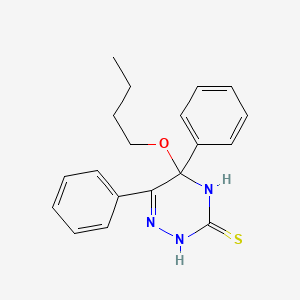

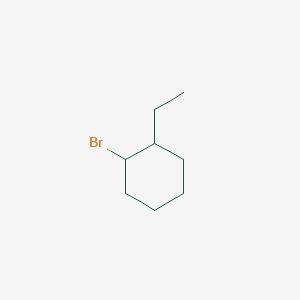

1-Bromo-2-ethylcyclohexane is a chemical compound with the molecular formula C8H15Br. It has an average mass of 191.109 Da and a monoisotopic mass of 190.035706 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with a bromine atom and an ethyl group attached. The bromine atom is attached at the 1-position of the cyclohexane ring, and the ethyl group is attached at the 2-position .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 196.6±9.0 °C at 760 mmHg, and a flash point of 79.5±8.4 °C. It has a molar refractivity of 44.8±0.3 cm3, and a molar volume of 158.4±3.0 cm3 .Scientific Research Applications

Oxidation and Derivative Formation

- 1-Bromo-2-ethylcyclohexane is studied for its oxidation properties. For example, ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate is oxidized by dimethyl sulphoxide to form the 2,3-dione derivative. This illustrates its potential in creating varied chemical structures through oxidation processes (Sato, Inoue, Hirayama, & Ohashi, 1977).

Catalytic Cyclization

- Palladium-catalyzed cyclization processes involving compounds like 2-bromocyclohex-1-enecarboxylic acids demonstrate the use of bromocyclohexanes in complex chemical syntheses. Such processes are fundamental in organic chemistry and material science (Yoon & Cho, 2015).

Conformational Analysis

- Bromocyclohexanes, closely related to this compound, are analyzed for their conformations and energy differences between conformers. Understanding these aspects is crucial in predicting and manipulating chemical behavior (Fujimoto, Kozima, & Takeoka, 1971).

Kinetics and Mechanism in Organic Chemistry

- Studies on the kinetics and mechanisms of heterolysis of bromocyclohexanes contribute to a deeper understanding of reaction dynamics in organic chemistry. This information is vital for developing new synthetic methods and understanding reaction pathways (Dvorko, Koshchii, & Ponomareva, 2003).

Oxidation Reactivity Studies

- Research on the oxidation of ethylcyclohexane, similar to this compound, in various conditions provides insights into its reactivity. This knowledge is useful in fields like fuel science and chemical engineering (Husson et al., 2012).

Low-Temperature Oxidation Modeling

- Detailed kinetic modeling of compounds like ethylcyclohexane at low temperatures helps in understanding complex chemical processes, relevant in both industrial and academic research (Zou et al., 2020).

Mechanism of Action

Properties

IUPAC Name |

1-bromo-2-ethylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTFEVLFAZOBNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2762459.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2762460.png)

![2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2762462.png)

![8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2762463.png)

![3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2762467.png)